molecular formula C11H16N2 B1336719 2-Pyridin-4-ylazepane CAS No. 383129-02-0

2-Pyridin-4-ylazepane

Cat. No.: B1336719
CAS No.: 383129-02-0
M. Wt: 176.26 g/mol
InChI Key: NBCTZCUNZUISCL-UHFFFAOYSA-N
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Description

2-Pyridin-4-ylazepane is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₆N₂ and a monoisotopic mass of 176.13135 Da . Its structure comprises a seven-membered azepane ring substituted at the 2-position with a pyridin-4-yl group, a configuration that imparts distinct electronic and steric properties. This compound has garnered significant interest in pharmaceutical and materials research, as evidenced by its 4 patent records . Its InChIKey (NBCTZCUNZUISCL-UHFFFAOYSA-N) confirms its unique structural identity .

Properties

IUPAC Name

2-pyridin-4-ylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-4-11(13-7-3-1)10-5-8-12-9-6-10/h5-6,8-9,11,13H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCTZCUNZUISCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402555
Record name 2-pyridin-4-ylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383129-02-0
Record name 2-pyridin-4-ylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-4-yl)azepane
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-4-ylazepane can be achieved through several methods. One common approach involves the [4 + 2] cycloaddition reactions of 1-azadiene derivatives with 2-carbon π-components, such as olefins or alkynes . This method can be catalyzed by transition metals or proceed via thermal pericyclic reactions.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the cycloaddition reactions for higher yields and purity. The use of cationic half-sandwich rare-earth catalysts has been reported to be efficient and atom-economical for synthesizing 2-alkylated pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridin-4-ylazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced azepane derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Pyridin-4-ylazepane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridin-4-ylazepane involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Isomers within the C₁₁H₁₆N₂ Series

A structurally related compound, CAS 915921-42-5, shares the same molecular formula (C₁₁H₁₆N₂) and monoisotopic mass (176.13135 Da) as 2-Pyridin-4-ylazepane but differs in its InChIKey (DTXKVZYRUSCUAK-UHFFFAOYSA-N), indicating a distinct atomic arrangement . While the exact structure of this isomer is unspecified, the divergence likely arises from variations in substituent positioning (e.g., pyridinyl attachment at a different azepane position) or stereochemistry. Patent activity for this isomer is notably lower (2 patents vs. 4 for this compound), suggesting that the 2-pyridin-4-yl configuration offers superior synthetic feasibility, bioavailability, or target affinity .

Piperidine-Based Analogues

Piperidine derivatives, such as 2,2,6,6-tetramethylpiperidin-4-yl acetate, represent a distinct class of six-membered nitrogenous compounds with structural parallels to azepanes . These analogues feature a rigid piperidine core substituted with methyl groups and ester functionalities (e.g., acetate, propionate). Key differences include:

  • Ring size : Piperidine (6-membered) vs. azepane (7-membered), leading to differences in conformational flexibility and steric demands.
  • Substituents : Piperidine derivatives in carry ester groups, whereas this compound incorporates an aromatic pyridine ring.

Data Tables

Table 1: Comparison of C₁₁H₁₆N₂ Isomers

Compound Name CAS InChIKey Patent Count Molecular Formula Monoisotopic Mass (Da)
This compound - NBCTZCUNZUISCL-UHFFFAOYSA-N 4 C₁₁H₁₆N₂ 176.13135
Unnamed isomer 915921-42-5 DTXKVZYRUSCUAK-UHFFFAOYSA-N 2 C₁₁H₁₆N₂ 176.13135

Table 2: Key Differences Between Azepane and Piperidine Analogues

Feature This compound 2,2,6,6-Tetramethylpiperidin-4-yl Acetate
Ring Size 7-membered azepane 6-membered piperidine
Core Substitutions Pyridin-4-yl at position 2 Methyl groups at 2,6-positions; acetate at position 4
Molecular Formula C₁₁H₁₆N₂ C₁₂H₂₁NO₂ (varies with ester chain length)
Primary Applications Drug discovery, catalysis Stabilizers, synthetic intermediates

Research Findings and Patent Landscape

  • This compound dominates patent activity (4 patents ), reflecting its prioritization in medicinal chemistry and materials science . Its pyridine-azepane hybrid structure may optimize interactions with enzymes or receptors, such as kinases or GPCRs.
  • The C₁₁H₁₆N₂ isomer (CAS 915921-42-5) shows reduced patent activity, possibly due to challenges in synthesis, stability, or target engagement .
  • Piperidine analogues (e.g., 2,2,6,6-tetramethyl derivatives) are well-established in industrial applications but lack the aromatic diversity of azepane derivatives, limiting their utility in drug design .

Biological Activity

2-Pyridin-4-ylazepane, a compound characterized by its unique seven-membered ring structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H14N2C_{11}H_{14}N_2, and it features a pyridine ring fused with an azepane structure. This combination imparts distinctive chemical properties that enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in pathological processes, such as collagen synthesis. For example, it is known to inhibit collagen prolyl 4-hydroxylases, which play a crucial role in collagen production and are implicated in fibrotic diseases.
  • Receptor Binding : Its structural features allow it to interact effectively with various receptors, potentially modulating signaling pathways that are relevant in diseases such as cancer and fibrosis.

Antifibrotic Properties

Recent studies have highlighted the antifibrotic potential of this compound. It has shown promise in reducing collagen deposition in hepatic stellate cells, which are key players in liver fibrosis. This effect is mediated through the inhibition of collagen synthesis pathways.

Study on Antifibrotic Effects

In a notable study, researchers explored the efficacy of this compound as an antifibrotic agent. The compound was administered to animal models exhibiting liver fibrosis. Results indicated a marked reduction in collagen levels compared to control groups, suggesting its potential as a therapeutic candidate for fibrotic diseases.

Synthesis and Biological Evaluation

Another research effort focused on synthesizing derivatives of this compound to evaluate their biological activities. Various analogs were tested for their enzyme inhibitory properties and receptor binding affinities. Some derivatives exhibited enhanced activity compared to the parent compound, indicating that structural modifications could lead to more potent agents .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure TypeUnique FeaturesBiological Activity
5-Methyl-2-(pyridin-4-yl)azepaneAzepane derivativeMethyl substitution enhances reactivityPotential enzyme inhibitor
1-(4-Methylpyridin-2-yl)azepanePyridine derivativeDirect vinyl substitution without azepane structureAntimicrobial properties
2-(Pyridin-2-yl)azepaneHeterocyclic compoundDifferent pyridine positioningInvestigated for anti-fibrotic effects

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